Tert-butyl 2,2,2-trichloroethanecarboximidate

Descripción general

Descripción

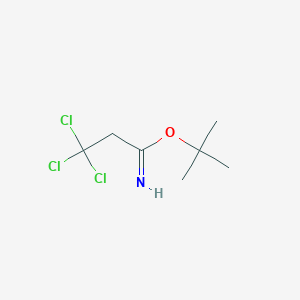

Tert-butyl 2,2,2-trichloroethanecarboximidate is a chemical compound with the molecular formula C6H10Cl3NO . It is a clear colorless to pale yellow liquid .

Synthesis Analysis

This compound can be used in the synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine, a caged building block . It can also be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .Molecular Structure Analysis

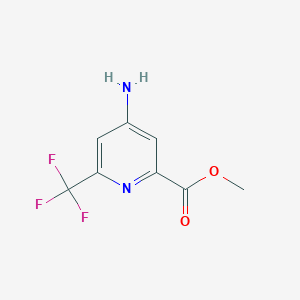

The molecular structure of this compound is represented by the molecular formula C6H10Cl3NO .Chemical Reactions Analysis

This compound can be used in the synthesis of N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine . It can also be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .Physical And Chemical Properties Analysis

This compound is a clear colorless to pale yellow liquid . It has a boiling point of 65.0 ℃ at 11 mmHg and a melting point of 21 ℃ . The compound has a density of 1.222 g/cm3 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Tert-butyl 2,2,2-trichloroethanecarboximidate:

Synthesis of Ethers and Esters

This compound is widely used in organic synthesis for the conversion of alcohols and carboxylic acids into their respective ethers and esters . This reaction is highly valuable in the preparation of various organic compounds, especially in the pharmaceutical and agrochemical industries.

Production of Di-tert-butyl Peroxide

This compound is utilized in the production of di-tert-butyl peroxide, a significant organic peroxide used as an initiator in polymerization reactions . The reaction typically occurs at low temperatures, around -5°C, ensuring controlled and efficient synthesis.

Caged Compounds for Biological Studies

This compound is employed in the synthesis of caged compounds, such as N-α-Fmoc-phospho (1-nitrophenylethyl-2-cyanoethyl)-L-serine . These caged compounds are crucial in biological studies, allowing researchers to control the release of active molecules in a spatially and temporally precise manner.

Alkylation Reagent

In organic chemistry, this compound serves as an alkylation reagent . It is used to introduce tert-butyl groups into various substrates, which can significantly alter the physical and chemical properties of the resulting molecules. This application is particularly important in the synthesis of complex organic molecules.

Protecting Group in Organic Synthesis

This compound acts as a protecting group for amines and alcohols during multi-step organic syntheses . Protecting groups are essential for preventing unwanted reactions at specific functional groups, thereby increasing the efficiency and yield of the desired product.

Synthesis of Phosphorylated Amino Acids

This compound is used in the synthesis of phosphorylated amino acids, which are important in the study of protein phosphorylation . Phosphorylated amino acids are key components in understanding cellular signaling pathways and enzyme functions.

Preparation of Functionalized Polymers

In polymer chemistry, this compound is used to prepare functionalized polymers . These polymers have various applications, including in drug delivery systems, coatings, and adhesives, due to their tailored physical and chemical properties.

Synthesis of Heterocyclic Compounds

This compound is also employed in the synthesis of heterocyclic compounds . Heterocycles are a fundamental class of compounds in medicinal chemistry, with applications ranging from pharmaceuticals to agrochemicals.

Mecanismo De Acción

Target of Action

Tert-butyl 2,2,2-trichloroethanecarboximidate is primarily used as a reagent in the preparation of t-butyl esters and ethers . Its primary targets are therefore alcohols and carboxylic acids, which it converts into their respective ethers and esters .

Mode of Action

The compound interacts with its targets (alcohols and carboxylic acids) through a process known as alkylation . In this process, an alkyl group from the this compound molecule is transferred to the target molecule, resulting in the formation of an ether or ester .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of ethers and esters. The compound acts as a reagent, facilitating the conversion of alcohols and carboxylic acids into their respective ethers and esters . The downstream effects of this process depend on the specific roles that these ethers and esters play in various biochemical pathways.

Result of Action

The primary result of the action of this compound is the formation of t-butyl esters and ethers from alcohols and carboxylic acids . These products can have various molecular and cellular effects, depending on their specific chemical structures and the biological contexts in which they are used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in organic solvents, preferably nonpolar ones especially cyclohexane, while polar solvents promote ionization and decomposition . Therefore, the choice of solvent can significantly impact the compound’s reactivity and the yield of the reaction .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3,3,3-trichloropropanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl3NO/c1-6(2,3)12-5(11)4-7(8,9)10/h11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCUHQWXLWXWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=N)CC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(4-Methoxyphenyl)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B3131185.png)

![3-Methyl-2-methylimino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B3131242.png)